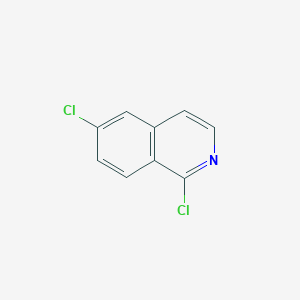

1-氯-4-(异丙基磺酰基)-2-硝基苯

描述

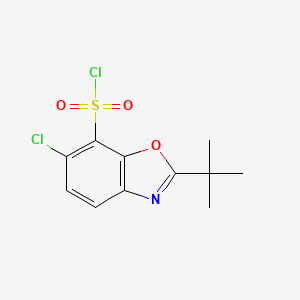

The compound 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is a chlorinated nitrobenzene derivative with an isopropylsulfonyl substituent. This type of compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of chlorinated nitrobenzene derivatives can be complex, involving multiple steps and specific reaction conditions. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene, a related compound, was achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as the chlorinating reagent, with the optimal conditions being a volume of sulfuric acid of 35ml, a molar ratio of p-nitrochlorobenzene to KClO3 of 1:1, and a reaction temperature of 55°C for 6 hours, yielding 91.8% . Although this does not directly describe the synthesis of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene, it provides insight into the type of conditions that might be used for chlorination reactions in nitrobenzene chemistry.

Molecular Structure Analysis

The molecular structure of chlorinated nitrobenzenes can exhibit features such as orientational disorder, as seen in 4-chloronitrobenzene, which shows twofold orientational disorder of the NO2/Cl substituents . This disorder can lead to significant thermal motion within the crystal structure. The presence of isopropylsulfonyl groups would likely introduce additional steric effects, potentially influencing the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Chlorinated nitrobenzenes can undergo various chemical reactions, including nucleophilic substitution. The introduction of electron-withdrawing groups, such as isopropylsulfonyl, can activate the halogen substituent towards nucleophilic attack . This suggests that 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene could be a reactive intermediate in the synthesis of more complex molecules, possibly including pharmaceuticals or agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitrobenzenes are influenced by their substituents. For example, the presence of isopropyl groups in 1,3,5-triisopropyl-2-nitrobenzene results in a nitro group that is almost perpendicular to the aromatic ring, indicating steric hindrance . The introduction of an isopropylsulfonyl group in 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene would likely affect properties such as solubility, melting point, and reactivity due to the bulky and electron-withdrawing nature of the substituent.

科学研究应用

化学相互作用与衍生物形成

1-氯-4-硝基苯是一种相关化合物,用于化学反应中,例如用特定基团取代氯原子。例如,1-氯-2-氰基-4-硝基苯中的氯原子可以用 OCH2. CH2OH 和 OCH2. CHOH. CH2OH 基团分别通过用乙醇酸钠和甘油酸钠处理来取代 (Blanksma & Fohr,2010)。

同位素丰度分析

1-氯-3-硝基苯(3-CNB)的同位素丰度比(一种类似于 1-氯-4-(异丙基磺酰基)-2-硝基苯的化合物)在生物场能量处理领域中得到研究。该研究重点关注生物场能量处理对 3-CNB 中同位素丰度比的影响,显示同位素丰度比显着增加,表明潜在的物理化学、热学性质和反应速率发生改变 (Trivedi 等人,2016)。

微生物降解

细菌菌株假单胞菌 acidovorans XII 利用 1-氯-4-硝基苯作为唯一的碳、氮和能量来源,表明其在微生物降解中的作用。该菌株可以在厌氧条件下将 1-氯-4-硝基苯转化为 2-氨基-5-氯苯酚,证明了该化合物的生物降解性和潜在的环境应用 (Shah,2014)。

催化合成

已经探索了从 1-氯-4-硝基苯催化合成衍生物(如 1,2-二氯-4-硝基苯)的方法。在专门设计的塔式反应器中确定了最佳反应条件,比传统的烧瓶反应器产生更高的产出,表明其在工业化学合成中的用途 (Hui-ping,2005)。

吸附研究

已经研究了 1-氯-4-硝基苯在碳纳米纤维上的吸附,显示在特定条件下可以高效去除该化合物。这项研究表明在环境清理和污染控制中的应用 (Mehrizad & Gharbani,2016)。

电化学传感

基于 β-环糊精/碳纳米角纳米杂化物的 1-氯-4-硝基苯电化学传感技术已经取得发展。该传感器显示出对 1-氯-4-硝基苯的高灵敏度和特异性,表明其在环境监测和安全评估中的潜力 (Kingsford 等人,2018)。

属性

IUPAC Name |

1-chloro-2-nitro-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(2)16(14,15)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWLFSCBPCABKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634954 | |

| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene | |

CAS RN |

58880-51-6 | |

| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

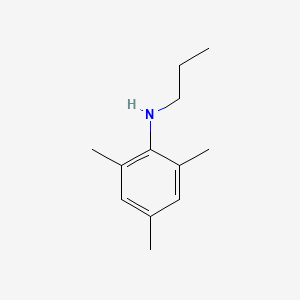

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

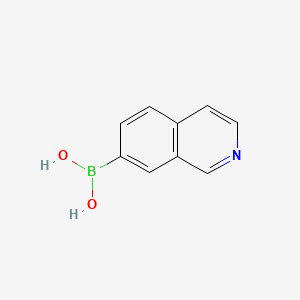

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

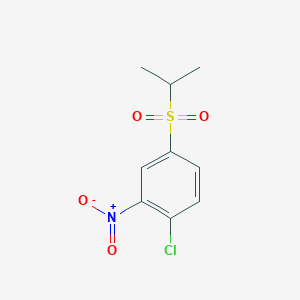

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)